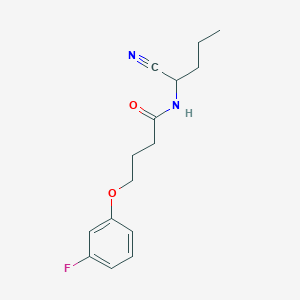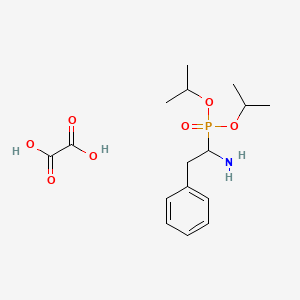
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is a prodrug of propofol, which means that it is converted to propofol in vivo. Propofol is a GABA-A receptor agonist that enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system. This leads to the inhibition of neuronal activity and produces sedation and anesthesia.
Biochemical and Physiological Effects:
This compound disodium produces sedation and anesthesia by enhancing the activity of GABA in the central nervous system. It has a rapid onset of action and a short duration of effect. This compound disodium is metabolized to propofol, which is rapidly eliminated from the body. This compound disodium has minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia and sedation. This compound disodium is also water-soluble, which makes it easy to administer and eliminates the need for organic solvents. However, this compound disodium is relatively expensive compared to other anesthetic agents, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the research and development of Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium. One area of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of this compound disodium. Additionally, the use of this compound disodium in combination with other anesthetic agents for enhanced sedation and anesthesia is an area of ongoing research.
Méthodes De Synthèse
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is synthesized by reacting propofol with diisopropylphosphite in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound disodium. The synthesis method of this compound disodium is well-established and has been described in several research articles.
Applications De Recherche Scientifique
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has been extensively studied for its anesthetic properties. It has been used for sedation during diagnostic and therapeutic procedures, such as colonoscopy, bronchoscopy, and endoscopy. This compound disodium has also been studied for its use in general anesthesia. Several clinical trials have shown that this compound disodium is an effective anesthetic agent with a favorable safety profile.
Propriétés
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-phenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO3P.C2H2O4/c1-11(2)17-19(16,18-12(3)4)14(15)10-13-8-6-5-7-9-13;3-1(4)2(5)6/h5-9,11-12,14H,10,15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBINLIKDZRDBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC=CC=C1)N)OC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


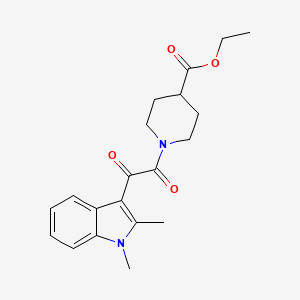
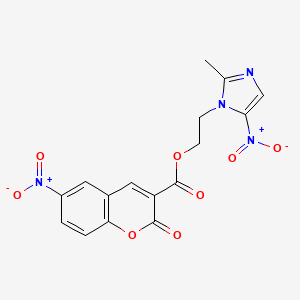
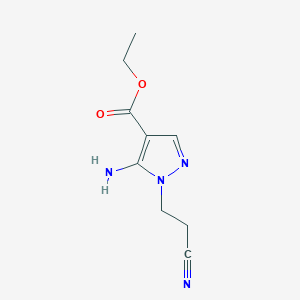
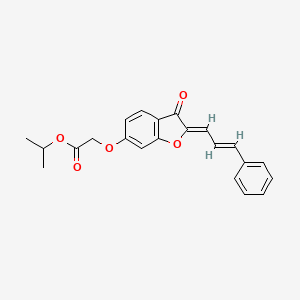
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)

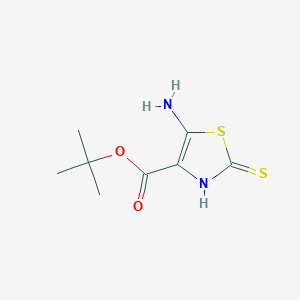
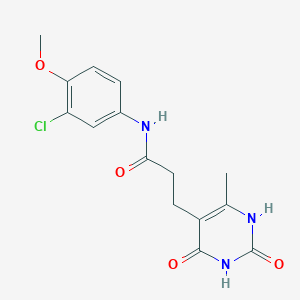
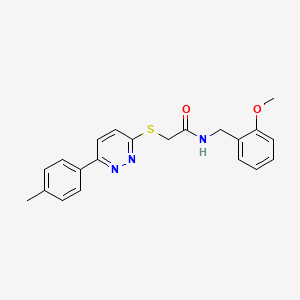
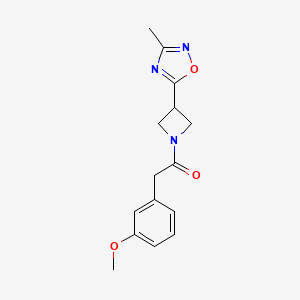
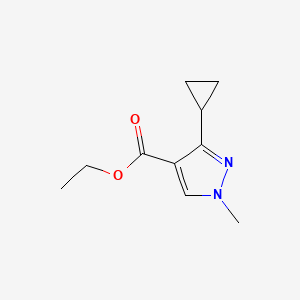
![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)
